![molecular formula C31H52N+ B14655750 N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium CAS No. 47707-00-6](/img/structure/B14655750.png)
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium is an organic compound that belongs to the class of quaternary ammonium compounds It is characterized by the presence of a naphthalene ring attached to a long alkyl chain, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium typically involves the quaternization of N,N-dimethyl-1-naphthylamine with an appropriate alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: N,N-Dimethyl-1-naphthylamine and an alkyl halide (e.g., octadecyl bromide).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane, at elevated temperatures (50-80°C) to facilitate the quaternization process.
Purification: The resulting quaternary ammonium salt is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium involves its interaction with biological membranes and cellular components. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged cellular components, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: A precursor in the synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Another quaternary ammonium compound with a similar structure.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties and enhances its ability to interact with biological membranes. This makes it particularly effective as an antimicrobial agent and a phase transfer catalyst.
Properties
CAS No. |
47707-00-6 |
|---|---|
Molecular Formula |
C31H52N+ |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
dimethyl-(naphthalen-1-ylmethyl)-octadecylazanium |
InChI |
InChI=1S/C31H52N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-32(2,3)28-30-25-22-24-29-23-19-20-26-31(29)30/h19-20,22-26H,4-18,21,27-28H2,1-3H3/q+1 |
InChI Key |
ROWWBWRLGBCCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


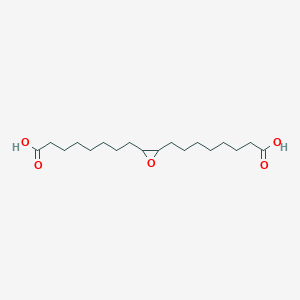


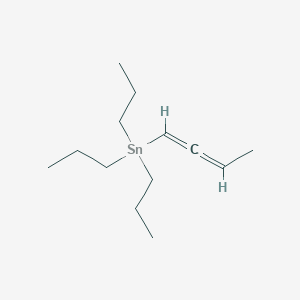
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
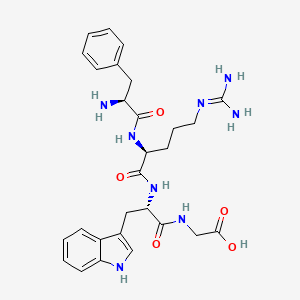
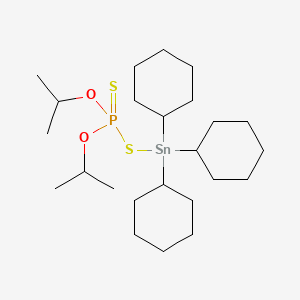
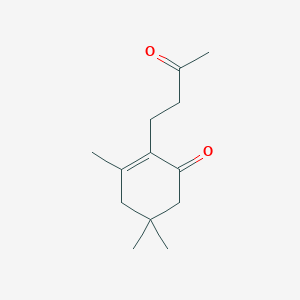
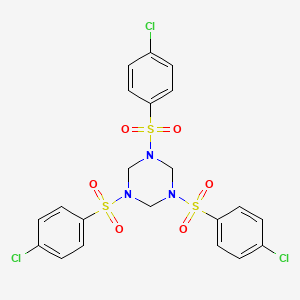

![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)
